3alpha-Akebonoic acid

Descripción

Overview of 3alpha-Akebonoic Acid as a Natural Product

This compound is a naturally occurring triterpenoid (B12794562) compound. lookchem.com It is classified as a 30-noroleanane triterpenoid, which is characterized by a modified oleanane (B1240867) skeleton. This compound has been isolated from several plant species, most notably from the pericarps (fruit peels) of Akebia trifoliata and Stauntonia hexaphylla, plants that have a history of use in traditional East Asian medicine. chemfaces.com It has also been identified in Holboellia coriacea and Senecio vulgaris. lookchem.combio-connect.nl

The isolation of this compound from natural sources typically involves solvent extraction followed by chromatographic techniques, such as column chromatography, to separate it from other plant constituents. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry are then used to confirm its chemical structure.

Significance of Triterpenoids in Chemical Biology and Drug Discovery Research

Triterpenoids, the class of natural products to which this compound belongs, are a diverse group of compounds with complex structures that have garnered significant interest in the fields of chemical biology and drug discovery. nih.govjic.ac.uk These compounds are secondary metabolites found in a wide variety of plants. mdpi.commdpi.com

The significance of triterpenoids stems from their broad range of biological activities, which has made them valuable sources for pharmacological agents. mdpi.com Preclinical studies have shown that triterpenoids exhibit numerous pharmacological actions, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. mdpi.commdpi.com Their complex structures provide a foundation for the development of new therapeutic agents. nih.gov The ongoing research into triterpenoids and their derivatives highlights their potential as promising candidates for the development of novel drugs. nih.gov The diverse biological activities of these compounds make them a key area of focus in the search for new medicines from natural sources. mdpi.com

Detailed Research Findings

Research has unveiled several potential biological activities of this compound. In vitro studies have demonstrated its inhibitory effects on the α-glucosidase enzyme, which is involved in carbohydrate metabolism. chemsrc.com This has led to investigations into its potential role in managing blood glucose levels. lookchem.com

Furthermore, this compound has shown cytotoxic effects against certain human cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical carcinoma), indicating its potential for further research in oncology. chemfaces.com The compound has also exhibited antibacterial activity, particularly against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). chemfaces.com

Another area of investigation involves its potential role in neurodegenerative diseases. Studies have suggested that this compound can interfere with the interaction between presenilin-1 (PS1) and β-site APP-cleaving enzyme 1 (BACE1), which is relevant to the production of amyloid-beta peptides implicated in Alzheimer's disease. chemfaces.com

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Findings | References |

|---|---|---|

| α-Glucosidase Inhibition | Potent inhibitor with an IC50 value of approximately 0.035 mM. chemsrc.com | chemsrc.com |

| Anticancer Properties | Demonstrated cytotoxic effects against A549 and HeLa cancer cell lines. chemfaces.com | chemfaces.com |

| Antibacterial Activity | Active against Gram-positive bacteria, including MRSA, with MIC values of 25–125 μg/mL. | |

| Alzheimer's Disease Research | Interferes with the PS1/BACE1 interaction, reducing amyloid-beta production. chemfaces.com | chemfaces.com |

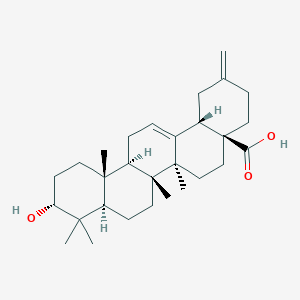

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23+,26-,27+,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVVPZWKCNXREE-WPLIZOQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Advanced Isolation Methodologies of 3alpha Akebonoic Acid

Botanical Sources and Distribution

3alpha-Akebonoic acid is a naturally occurring triterpenoid (B12794562) compound. lookchem.com It is predominantly found in plants of the Akebia and Stauntonia genera. invivochem.cn Key botanical sources include Akebia trifoliata and Stauntonia hexaphylla, which are traditionally used in East Asian medicine. invivochem.cnresearchgate.net The compound has also been reported in Senecio vulgaris, commonly known as groundsel or old-man-in-the-spring. lookchem.comwikipedia.org

Akebia trifoliata, a perennial liana, is widely distributed across East Asian countries such as Japan, Korea, and China. nih.gov this compound is specifically isolated from the pericarps (fruit peels) of this plant. chemfaces.comresearchgate.net Similarly, Stauntonia hexaphylla is another botanical source for this compound. invivochem.cnchemfaces.cn Senecio vulgaris is an annual herb native to the Palaearctic region and has become naturalized in disturbed habitats worldwide. wikipedia.org

The distribution of these plants influences the geographical availability of this compound. Akebia trifoliata and Stauntonia hexaphylla are primarily found in East Asia, while Senecio vulgaris has a more global distribution, often found in gardens, nurseries, and disturbed areas. wikipedia.orgnih.govmsu.edu

Optimized Extraction and Purification Protocols for this compound

The isolation of this compound from its natural sources involves multi-step extraction and purification processes designed to achieve high purity.

Advanced Chromatographic Techniques for High-Purity Isolation

Chromatography is a cornerstone for the purification of this compound. Silica gel column chromatography is a standard method used for its isolation. A typical protocol involves a gradient elution system, such as hexane:ethyl acetate (B1210297), to separate the compound from other co-eluting triterpenes.

High-Performance Liquid Chromatography (HPLC) is crucial for both the quantification and final purification of this compound. Reverse-phase chromatography is often employed to purify triterpenoid saponins (B1172615). researchgate.net For analytical validation, HPLC with UV detection is the standard for assessing purity. Furthermore, advanced techniques like liquid chromatography combined with electrospray ionization quadrupole time-of-flight mass spectrometry (LC-qTOF-MS) are utilized for the rapid identification and characterization of triterpene saponins in plant extracts. researchgate.net

Application of Membrane Filtration Technologies in Extraction

Membrane filtration is an important step in the sample preparation process for the extraction and analysis of triterpenoids. Extracts are typically filtered through membrane filters, such as those with a 0.22 μm or 0.45 μm pore size, before being injected into an HPLC system. pubcompare.ai This filtration step removes particulate matter, protecting the chromatographic column and ensuring the accuracy of the analysis. While direct large-scale extraction using membrane technology for this compound is not extensively detailed, it is a standard clarification step in the broader field of triterpenoid extraction. pubcompare.ai

Other advanced extraction methods for triterpenoids in general include ultrasonic-assisted extraction, supercritical fluid extraction (SFE), and microwave-assisted extraction (MAE). pubcompare.ai For instance, ultrasound-assisted extraction with methanol (B129727) has been used for extracting triterpenoids from plant material. pubcompare.ai

Seasonal and Environmental Factors Influencing this compound Accumulation

The accumulation of this compound in its botanical sources is influenced by seasonal and environmental factors. The concentration of triterpenoids, including this compound, can vary depending on the time of harvest. For example, the pericarps of Akebia trifoliata harvested in the autumn have been found to have a 15–20% higher content of triterpenoids compared to those collected in the spring. This variation is likely due to metabolic shifts within the plant during fruit maturation.

Research Findings on this compound

| Botanical Source | Plant Part | Key Findings |

| Akebia trifoliata | Pericarps (Fruit Peels) chemfaces.comresearchgate.net | Predominant source for extraction. Autumn harvest yields higher triterpenoid content. |

| Stauntonia hexaphylla | Not specified in detail in the provided results | Confirmed as a natural source of the compound. invivochem.cnchemfaces.cn |

| Senecio vulgaris | Not specified in detail in the provided results | Identified as a botanical source. lookchem.com |

Advanced Extraction and Purification Techniques

| Technique | Description | Application in this compound Isolation |

| Silica Gel Column Chromatography | A standard chromatographic technique for purification. | Used with a gradient elution of hexane:ethyl acetate to achieve 85–90% purity. |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution separation technique. | Used for purity validation and quantification. |

| Membrane Filtration | Used to clarify extracts before analysis. pubcompare.ai | A standard sample preparation step using filters (e.g., 0.22 μm) before HPLC analysis. pubcompare.ai |

| Ultrasonic-Assisted Extraction | Uses sound waves to enhance extraction efficiency. pubcompare.ai | A general method for extracting triterpenoids from plant materials. pubcompare.ai |

Biosynthetic Pathways and Enzymatic Studies of 3alpha Akebonoic Acid

Precursor Identification in Triterpenoid (B12794562) Biosynthesis

3alpha-Akebonoic acid is classified as a 30-noroleanane triterpenoid, indicating it is derived from the five-ringed oleanane (B1240867) structure but is missing one carbon atom. The biosynthesis of all oleanane-type triterpenoids originates from the cyclization of a linear isoprenoid precursor.

The foundational steps are:

Chemical Synthesis and Structural Modification Strategies for 3alpha Akebonoic Acid

Semi-Synthetic Approaches to 3alpha-Akebonoic Acid Derivatives

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a practical and widely used strategy to produce derivatives that are difficult to obtain by other means. For this compound, these approaches focus on altering its functional groups to create analogs with modified properties.

The structure of this compound features key functional groups, including a hydroxyl group at the C-3 position and a carboxylic acid at C-28, which are primary targets for chemical modification. Regioselective functionalization aims to modify one specific functional group while leaving others intact, which is crucial for establishing structure-activity relationships.

Acetylation : The hydroxyl group of this compound can be selectively acetylated. One reported method involves reacting the natural compound with acetic anhydride (B1165640) in pyridine (B92270) at room temperature for 24 hours. This reaction specifically targets the hydroxyl group, achieving a 92% conversion to the 10-O-acetyl analog. This modification can improve properties such as solubility, which is often a limiting factor for the biological application of natural triterpenoids.

Esterification : The carboxylic acid moiety is another handle for derivatization. Standard esterification protocols can be applied to generate a variety of ester derivatives, allowing for the exploration of how modifications at this position affect biological activity.

| Reaction Type | Reagents | Conditions | Product | Conversion Rate |

| Acetylation | Acetic anhydride, Pyridine | Room Temperature, 24h | 10-O-acetyl-3alpha-Akebonoic acid | 92% |

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions, offering an environmentally friendly alternative to traditional chemical methods.

Enzymatic Esterification : Immobilized lipases, such as Candida antarctica Lipase B (CALB), have been employed for the regioselective esterification of the C-3 hydroxyl group of this compound. These enzymatic reactions can proceed with high precision, selectively acylating the hydroxyl group without affecting the carboxylic acid. In a toluene (B28343) solvent system, these biocatalytic methods have achieved conversion rates of 65%. However, a challenge that remains is the stability of the enzyme, which can be problematic beyond five reaction cycles.

| Method | Enzyme | Solvent | Target Site | Conversion Rate |

| Biocatalytic Esterification | Candida antarctica Lipase B (Immobilized) | Toluene | C-3 Hydroxyl Group | 65% |

Regioselective Functionalization (e.g., acetylation, esterification)

Progress Towards Total Synthesis of this compound

While semi-synthesis provides access to derivatives, total synthesis—the complete chemical construction of a complex molecule from simple, commercially available precursors—offers the ultimate control over structure and the potential for creating unnatural analogs. As of now, the total synthesis of this compound remains an elusive goal.

The total synthesis of triterpenoids like this compound is a formidable challenge for organic chemists. These difficulties drive the development of new synthetic methods and strategies. scripps.edu

Structural Complexity : The molecule has a dense pentacyclic core and multiple stereocenters. Constructing such a complex three-dimensional architecture with the correct relative and absolute stereochemistry requires long and intricate synthetic sequences.

Quaternary Carbons : A significant hurdle in the synthesis of many terpenes is the construction of contiguous quaternary carbon centers—carbon atoms bonded to four other carbon atoms. researchgate.net These sterically hindered centers are difficult to form using standard synthetic methods.

Ring System Assembly : The efficient and stereocontrolled assembly of the fused 6- and 5-membered rings is a major strategic consideration. sci-hub.se Cascade reactions, which form multiple bonds in a single operation, are often sought to improve efficiency. scripps.edu For example, palladium-catalyzed cascade cyclizations have been explored for forming fused ring systems in related molecules. mdpi.com

Given the absence of a reported total synthesis for this compound, chemists look to successful syntheses of structurally related triterpenoids for strategic insights.

Isomalabaricane Triterpenoids : The synthesis of isomalabaricane triterpenoids, such as rhabdastrellic acid A, showcases strategies to build a strained 6-6-5 fused ring system. sci-hub.seacs.org One successful approach involved a sequence featuring a reductive radical polyene cyclization and an oxidative Rautenstrauch cycloisomerization to construct the core structure. acs.org Such strategies, which build complexity quickly, could be adapted for the oleanane (B1240867) skeleton.

Schisandraceae Triterpenes : Efforts to synthesize triterpenoids from the Schisandraceae family have also yielded valuable methods. mdpi.com Strategies have involved palladium-catalyzed cascade cyclizations to form 7,8-fused ring systems, highlighting advanced techniques for ring construction. mdpi.com However, these efforts also reveal challenges, such as the difficulty of closing 7-membered rings, which can lead to undesired side products. mdpi.com A biomimetic approach, converging two key fragments in a late-stage coupling, has also been proposed as a way to allow for rapid diversification and access to multiple analogs. digitellinc.com

Synthetic Challenges and Methodological Considerations

Chemical Reactivity and Novel Analog Generation

The inherent chemical reactivity of this compound's functional groups provides pathways for generating novel analogs for biological screening. Beyond the acetylation and esterification already discussed, other transformations can be envisioned.

Oxidation and Reduction : The secondary alcohol at the C-3 position can be oxidized to the corresponding ketone, 3-oxo-akebonoic acid. Conversely, the carboxylic acid at C-28 could be reduced to a primary alcohol. These transformations alter the polarity and hydrogen-bonding capabilities of the molecule, which can have a profound impact on its interaction with biological targets.

Amide Formation : The carboxylic acid can be converted into an amide by coupling with various amines. This approach has been used extensively with other triterpenoids, such as betulinic acid, to generate libraries of derivatives with diverse biological activities, including potent cytotoxicity against cancer cells. mdpi.com Coupling with polyamines, in particular, has been shown to yield compounds with significant α-glucosidase inhibitory activity. mdpi.com

These synthetic and semi-synthetic strategies are crucial for exploring the chemical space around this compound. The generation of diverse analogs is essential for detailed structure-activity relationship (SAR) studies, which can elucidate the molecular features responsible for its biological profile and guide the design of new therapeutic agents. researchgate.net

Pharmacological Investigations and Mechanistic Elucidation of 3alpha Akebonoic Acid

Alpha-Glucosidase Inhibitory Activity

3alpha-Akebonoic acid has demonstrated significant potential as an inhibitor of alpha-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme can delay the release of glucose from complex carbohydrates, which is a key therapeutic strategy for managing postprandial hyperglycemia. nih.gov

In Vitro Enzyme Kinetic Analysis

In vitro studies have highlighted the potent alpha-glucosidase inhibitory activity of this compound. It has been shown to have a strong inhibitory effect, with a reported IC50 value of approximately 0.035 mM. This indicates a higher potency when compared to the standard drug acarbose, which has an IC50 of 0.409 mM. chemfaces.com The inhibitory action of this compound is dose-dependent, meaning that as the concentration of the compound increases, so does the inhibition of the enzyme's activity. mdpi.com

Molecular Interactions with Alpha-Glucosidase (Hydrogen Bonding, Hydrophobic Interactions)

The inhibitory effect of this compound on alpha-glucosidase is attributed to its specific molecular interactions with the enzyme. nih.gov These interactions primarily involve hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.govresearchgate.net The structural features of this compound, a triterpenoid (B12794562), facilitate its binding to key amino acid residues in the enzyme. nih.govdergipark.org.tr These non-covalent interactions are crucial for the formation of the enzyme-inhibitor complex, which in turn reduces the enzyme's catalytic efficiency. mdpi.com The presence and orientation of hydroxyl and carboxylic acid functional groups on the this compound molecule are thought to play a significant role in establishing these critical hydrogen bonds.

Induced Conformational Changes in Enzyme Structure

The binding of this compound to alpha-glucosidase can induce conformational changes in the enzyme's structure. mdpi.com This alteration in the three-dimensional shape of the enzyme can affect its ability to bind to its substrate. mdpi.com Studies on other flavonoids have shown that such binding can disrupt the hydrogen-bonding network within the enzyme, leading to a more relaxed and less active conformation. mdpi.com

Competitive and Non-Competitive Inhibition Models

Kinetic studies are essential to determine the precise mechanism of enzyme inhibition. ipb.ac.id Depending on how an inhibitor interacts with the enzyme and its substrate, the inhibition can be classified as competitive, non-competitive, uncompetitive, or mixed-type. mdpi.com In competitive inhibition, the inhibitor binds to the same active site as the substrate. mdpi.com In non-competitive inhibition, the inhibitor binds to an allosteric site, a location different from the active site, and can bind to either the free enzyme or the enzyme-substrate complex. mdpi.com Some natural compounds have been shown to exhibit a mixed-type inhibition, which is a combination of competitive and non-competitive inhibition. nih.govplos.org While the exact inhibition model for this compound requires further specific investigation, triterpenoids, in general, have been identified as acting through various inhibition models. plos.org

Antimicrobial Activity Profile

This compound has also been recognized for its antimicrobial properties, particularly against certain pathogenic bacteria.

Efficacy Against Specific Pathogenic Strains (e.g., Gram-positive bacteria, MRSA)

Research has shown that this compound is active against Gram-positive bacteria, including the notably resilient methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for its activity against these bacteria are reported to be in the range of 25–125 μg/mL. One study specifically highlighted its antibacterial activity against MRSA with a MIC value of 25 μg/mL, which was found to be more potent than the antibiotic kanamycin (B1662678) (MIC 125 μg/mL). chemfaces.com The mechanism of its antibacterial action is believed to involve the disruption of the bacterial cell membrane's integrity, ultimately leading to cell death. In contrast, it has not shown activity against the Gram-negative bacteria that were tested. chemfaces.com

Interactive Data Table: Antimicrobial Activity of this compound

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |

| Gram-positive bacteria | Gram-positive | 25–125 μg/mL |

| MRSA | Gram-positive | 25 μg/mL chemfaces.com |

| Gram-negative bacteria | Gram-negative | No activity reported chemfaces.com |

Proposed Cellular and Molecular Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption, Enzyme Inhibition)

Research into the antimicrobial properties of this compound has identified its potential as a bacteriostatic agent. Studies have shown that the compound, along with other triterpenes isolated from the pericarps of Akebia trifoliata, exhibits in vitro bacteriostatic activity against several Gram-positive bacterial strains. chemfaces.com While the precise mechanisms are still under full investigation, two primary modes of action are proposed for compounds of this nature: enzyme inhibition and disruption of the bacterial cell membrane.

One identified enzymatic target of this compound is α-glucosidase. chemfaces.com The compound has been shown to have significant inhibitory activity against this enzyme. chemfaces.com While α-glucosidase inhibition is primarily studied in the context of metabolic disorders, its role in microbial physiology could be a component of the compound's broader antimicrobial action. However, direct evidence linking α-glucosidase inhibition to the observed bacteriostatic effect is not yet fully elaborated in the available literature.

The table below summarizes the reported antimicrobial activity profile for this compound.

| Target Class | Specific Target | Observed Effect | Source(s) |

| Bacteria | Gram-positive strains | In vitro bacteriostatic activity | chemfaces.com |

| Enzyme | α-glucosidase | Significant in vitro inhibition | chemfaces.com |

Anticancer Research Applications

The potential of this compound as an anticancer agent has been explored through its effects on human tumor cell lines.

Multiple sources confirm that this compound demonstrates in vitro growth inhibitory activity against specific human tumor cell lines. chemfaces.comchemfaces.comchemfaces.com Notably, its cytotoxic effects have been observed in studies using the A549 human lung adenocarcinoma cell line and the HeLa human cervical carcinoma cell line. chemfaces.comchemfaces.comchemfaces.com These findings suggest a potential for this compound in oncological research. However, specific quantitative data, such as IC50 values detailing the concentration required to inhibit 50% of cell growth, are not consistently reported in the reviewed scientific literature for these cell lines.

| Cell Line | Cancer Type | Observed Effect | Source(s) |

| A549 | Lung Adenocarcinoma | Growth inhibitory activity | chemfaces.comchemfaces.comchemfaces.com |

| HeLa | Cervical Carcinoma | Growth inhibitory activity | chemfaces.comchemfaces.comchemfaces.com |

A review of the available scientific literature did not yield specific research findings regarding the induction of apoptosis or the activation of associated molecular pathways, such as caspase activation, by this compound. While related compounds may exhibit such properties, dedicated studies on this compound's role in apoptotic signaling were not identified in the reviewed sources.

In Vitro Cytotoxicity Against Human Tumor Cell Lines (e.g., A549, HeLa)

Neuroprotective Research Perspectives

This compound has emerged as a compound of interest in neuroprotective research, particularly concerning the molecular pathways implicated in Alzheimer's disease.

A significant area of research has focused on the compound's ability to modulate the generation of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov High-throughput screening identified this compound (also referred to as 3AA) as a molecule that interferes with the physical interaction between presenilin-1 (PS1), the catalytic subunit of γ-secretase, and the β-site APP-cleaving enzyme 1 (BACE1). chemfaces.comnih.govnih.gov

This interference is notable because it reduces the production of various Aβ peptides, including Aβ38, Aβ40, and Aβ42, in a dose-dependent manner. nih.govresearchgate.net Crucially, this effect is achieved not by inhibiting the catalytic activity of BACE1 or γ-secretase, but by specifically blocking their interaction. chemfaces.comnih.gov This alternative therapeutic strategy may avoid the side effects associated with direct enzyme inhibition. nih.govnih.gov Biochemical assays, including photo-activated crosslinking, have confirmed that this compound binds to PS1 to exert this effect. nih.gov

| Molecular Target | Specific Interaction | Effect of this compound | Consequence | Source(s) |

| Presenilin-1 (PS1) | Binds to PS1 | Interferes with PS1/BACE1 interaction | Reduces Aβ production | chemfaces.comnih.govnih.gov |

| BACE1 | Interaction with PS1 | Interferes with PS1/BACE1 interaction | Reduces Aβ production | chemfaces.comnih.govnih.gov |

| Amyloid-Beta (Aβ) | Production via APP cleavage | Dose-dependent decrease in Aβ38, Aβ40, and Aβ42 | Potential therapeutic strategy for Alzheimer's disease | nih.govresearchgate.net |

An analysis of the available scientific literature did not provide specific information on the impact of this compound on the activity and metabolism of neural enzymes such as Na+, K+-ATPase.

Role in Mitigating Neuroinflammatory Pathways (e.g., MAPK Phosphorylation)

Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases, characterized by the activation of glial cells and the subsequent release of pro-inflammatory mediators. Emerging research on triterpenoids, a class of compounds to which this compound belongs, suggests a potential role in mitigating these inflammatory processes within the central nervous system. While direct studies on this compound's effect on neuroinflammatory pathways are limited, the mechanisms of structurally similar compounds, such as oleanolic acid and other pentacyclic triterpenoids, provide significant insights into its potential neuroprotective actions.

The mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of the inflammatory response. nih.gov Stress-activated protein kinases, including p38-MAPK and c-Jun N-terminal kinase (JNK), are activated by inflammatory stimuli like lipopolysaccharides (LPS), leading to an increase in oxidative stress. mdpi.com The phosphorylation of p38 and JNK activates transcription factors such as activator protein-1 (AP-1), which in turn initiates the transcription of numerous inflammatory genes, including those for interleukin-1 (IL-1), interleukin-2 (B1167480) (IL-2), tumor necrosis factor-alpha (TNF-α), and c-Jun, ultimately contributing to cellular damage. mdpi.com

Studies on oleanolic acid, a closely related triterpenoid, have demonstrated its ability to suppress the activation of the MAPK pathway. nih.gov Specifically, oleanolic acid has been shown to decrease the phosphorylation of IκB and reduce the activation of Toll-like receptor 4 (TLR4), a key upstream activator of MAPK and other inflammatory pathways. nih.gov Furthermore, derivatives of oleanolic acid have been found to inhibit the activation of NF-κB and MAPKs, which are crucial in the production of inflammatory cytokines. nih.gov For instance, treatment with lupeol, another triterpenoid, resulted in a significant reduction in the protein levels of phosphorylated p38 and JNK. mdpi.com This suggests that this compound may exert its neuroprotective effects by inhibiting the phosphorylation of key MAPK pathway components, thereby downregulating the inflammatory cascade in the brain.

The anti-neuroinflammatory effects of related triterpenoids are often mediated through the suppression of both the MAPK and NF-κB pathways. exlibrisgroup.comnih.gov By preventing the phosphorylation of IκBα and the subsequent nuclear translocation of p65 (a subunit of NF-κB), as well as inhibiting the phosphorylation of ERK kinases (a component of the MAPK pathway), these compounds can effectively downregulate LPS-stimulated inflammation. nih.gov

Table 1: Potential Mechanistic Actions of this compound in Neuroinflammation Based on Related Triterpenoids

| Target Pathway | Effect of Related Triterpenoids | Potential Implication for this compound | Reference |

|---|---|---|---|

| MAPK Signaling | Inhibition of p38 and JNK phosphorylation. | May reduce the activation of downstream transcription factors like AP-1, leading to decreased production of pro-inflammatory cytokines. | mdpi.com |

| Inhibition of ERK kinase phosphorylation. | Could suppress a key component of the MAPK cascade, mitigating the inflammatory response. | nih.gov | |

| NF-κB Signaling | Inhibition of IκBα phosphorylation and p65 nuclear translocation. | May block the master regulator of inflammation, leading to a broad anti-inflammatory effect in the central nervous system. | exlibrisgroup.comnih.gov |

| Upstream Receptors | Suppression of Toll-like receptor 4 (TLR4) levels. | Potential to inhibit the initial trigger of the inflammatory cascade in response to stimuli like LPS. | nih.gov |

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are supported by extensive research on its parent compound, oleanolic acid, and its derivatives. tandfonline.com These compounds have been shown to modulate inflammatory pathways by inhibiting the production of a wide range of pro-inflammatory cytokines and enzymes. tandfonline.com

One of the primary mechanisms underlying the anti-inflammatory effects of oleanolic acid and its analogues is the suppression of pro-inflammatory mediators. In various experimental models, these triterpenoids have been observed to inhibit the release of cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com For example, in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, pretreatment with oleanolic acid attenuated the production of IL-1β, IL-6, and TNF-α in a dose-dependent manner for IL-1β and IL-6. mdpi.com

Furthermore, these compounds have been shown to downregulate the expression of enzymes responsible for producing inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The inhibition of iNOS leads to a decrease in the production of nitric oxide (NO), a key inflammatory molecule. mdpi.com Similarly, the suppression of COX-2 reduces the synthesis of prostaglandins, which are potent inflammatory mediators. tandfonline.com

The anti-inflammatory effects of oleanolic acid derivatives are also mediated by their influence on key signaling pathways. As mentioned previously, the inhibition of the NF-κB and MAPK pathways is a central mechanism. nih.govnih.gov By blocking these pathways, these compounds can effectively reduce the expression of a multitude of genes involved in the inflammatory response. Additionally, some derivatives have been shown to upregulate anti-inflammatory cytokines like interleukin-10 (IL-10), further contributing to the resolution of inflammation. nih.gov

Table 2: Summary of Anti-Inflammatory Effects of Oleanolic Acid and its Derivatives

| Mediator/Enzyme | Effect | Experimental Model | Reference |

|---|---|---|---|

| Pro-inflammatory Cytokines | |||

| IL-1β | Inhibition of release and gene expression. | LPS-stimulated BV2 microglial cells. | mdpi.com |

| IL-6 | Inhibition of release and gene expression. | LPS-stimulated BV2 microglial cells. | mdpi.com |

| TNF-α | Inhibition of release and gene expression. | LPS-stimulated BV2 microglial cells. | mdpi.com |

| Inflammatory Enzymes | |||

| iNOS | Decreased expression. | Salmonella typhimurium-induced diarrhea in mice. | nih.gov |

| COX-2 | Decreased expression. | Salmonella typhimurium-induced diarrhea in mice. | nih.gov |

| Signaling Pathways | |||

| NF-κB | Inhibition of activation. | LPS-induced BV2 cell inflammation model. | nih.gov |

| MAPK | Inhibition of activation. | LPS-induced BV2 cell inflammation model. | nih.gov |

| Anti-inflammatory Cytokines | |||

| IL-10 | Upregulation. | LPS-induced BV2 cell inflammation model. | nih.gov |

Structure Activity Relationship Sar Studies and Computational Modeling of 3alpha Akebonoic Acid

Identification of Key Pharmacophores for Diverse Biological Activities

The biological activities of 3alpha-Akebonoic acid, a 30-noroleanane triterpenoid (B12794562), are intrinsically linked to specific structural features, or pharmacophores. Key among these are the hydroxyl and carboxylic acid functional groups attached to its modified oleanane (B1240867) skeleton. The spatial arrangement of these groups is critical for its interaction with biological targets.

For its notable α-glucosidase inhibitory activity, the core triterpenoid scaffold combined with the carboxylic acid group appears to be a crucial pharmacophore. nih.govchemsrc.com This is supported by its potent inhibition of the enzyme, which is involved in carbohydrate metabolism. Additionally, the ability of this compound to interfere with the interaction between presenilin-1 and β-site APP-cleaving enzyme 1, relevant to Alzheimer's disease, highlights a different set of pharmacophoric requirements that facilitate this protein-protein interaction disruption.

Systematic Functional Group Modifications and Correlation with Bioactivity

Systematic modifications of the functional groups on the this compound scaffold have provided valuable insights into the SAR. Strategies for elucidating these relationships often involve the synthesis of analogues through methods like acetylation or oxidation of the hydroxyl group and esterification of the carboxyl group, followed by comparative bioactivity testing.

For instance, modifications to the hydroxyl and carboxyl groups can significantly impact the compound's α-glucosidase inhibitory activity. The polarity and hydrogen-bonding capability of these groups are critical for interaction with the active site of the enzyme. Comparing the activity of this compound with related triterpenoids like echinocystic acid, which has an additional hydroxyl group, reveals that the number and position of these polar groups are determinants of bioactivity.

The following table summarizes the impact of key structural features on the bioactivity of oleanane-type triterpenoids, providing context for the SAR of this compound.

| Structural Feature | Impact on Bioactivity | Reference |

| C3-OH Configuration | The α-configuration in this compound distinguishes it from the β-isomer, affecting receptor binding. | |

| C30-Nor Structure | The lack of a methyl group at C30 reduces molecular weight and alters hydrophobicity. | |

| Carboxyl Group | Confers acidic properties and influences solubility and stability. Its absence in analogues like sebiferenic acid alters reactivity. | |

| Additional Hydroxylation | As seen in echinocystic acid, an extra hydroxyl group increases polarity and can enhance certain biological effects. |

Computational Approaches in SAR Elucidation

Computational modeling has become an indispensable tool in understanding the SAR of this compound and its analogues, offering a molecular-level understanding of their interactions with biological targets.

Molecular Docking for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr This method has been widely applied to predict the binding affinities of this compound derivatives with target enzymes like α-glucosidase. By simulating the interaction between the ligand (this compound analogue) and the protein's active site, researchers can estimate the binding energy, with lower energies typically indicating a more stable and potent interaction. dergipark.org.trmdpi.com These in silico studies help in identifying key amino acid residues involved in the binding and in prioritizing which derivatives to synthesize and test in vitro, thereby saving time and resources. dergipark.org.trnih.gov The insights gained from docking can guide the rational design of new inhibitors with improved potency. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complexes over time. dergipark.org.trfrontiersin.org MD simulations provide a dynamic view of the interactions, allowing researchers to observe how the ligand and protein move and adapt to each other. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual amino acid residues. frontiersin.org These simulations can validate the docking results and provide a more accurate picture of the binding mode and the strength of the interactions, such as hydrogen bonds, over the simulation period. dergipark.org.trnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of compounds with their biological activity. nih.gov In the context of this compound and its analogues, QSAR models can be developed to predict the α-glucosidase inhibitory activity based on various molecular descriptors. nih.gov These descriptors can be 2D, representing topological features, or 3D, describing spatial properties of the molecules. researchgate.net By establishing a mathematical relationship between these descriptors and the observed biological activity, a predictive QSAR model can be built. nih.gov Such models are valuable for screening virtual libraries of compounds and identifying new potential inhibitors without the need for immediate synthesis and testing, thus accelerating the drug discovery process. nih.gov The models can also highlight which structural properties are most influential for the desired activity. nih.gov

Advanced Analytical Characterization in 3alpha Akebonoic Acid Research

High-Resolution Spectroscopic Validation (e.g., ¹H NMR, ¹³C NMR, HRMS)

The definitive structural elucidation of 3alpha-Akebonoic acid relies on a combination of high-resolution spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition and connectivity. The structure is confirmed through Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) identifies the chemical environment of hydrogen atoms. For this compound, characteristic signals have been reported, including a triplet at approximately δ 5.28, which corresponds to the vinylic proton at the C-12 position, and a doublet of doublets around δ 3.21, indicative of the proton attached to the C-3 carbon bearing a hydroxyl group. A singlet at δ 1.25 is attributed to methyl groups.

¹³C NMR (Carbon NMR) provides information on the types of carbon atoms present (methyl, methylene, methine, quaternary). The spectra for this compound, a 30-noroleanane triterpenoid (B12794562), would show 29 distinct carbon signals, including those characteristic of the olefinic carbons at C-12 and C-13, and a carboxyl group carbon. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of the compound. For this compound, HRMS analysis confirms the molecular formula C₂₉H₄₄O₃. A common observation is the protonated molecular ion [M+H]⁺ at a measured mass-to-charge ratio (m/z) of approximately 440.3290.

| Technique | Parameter | Observed Data/Value | Reference |

|---|---|---|---|

| HRMS | Molecular Formula | C₂₉H₄₄O₃ | |

| HRMS | [M+H]⁺ | m/z 440.3290 | |

| ¹H NMR | H-12 (vinylic) | δ ~5.28 (t) | |

| ¹H NMR | H-3 (carbinol) | δ ~3.21 (dd) | |

| ¹³C NMR | Carbon Count | 29 signals expected | researchgate.net |

Chromatographic Purity Assessment Methodologies (e.g., HPLC)

Ensuring the purity of a compound is critical for accurate biological testing. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.

A common method involves reverse-phase HPLC, often utilizing a C18 column. The mobile phase typically consists of a mixture of methanol (B129727) and water. Purity is determined by detecting the compound as it elutes from the column, usually with a UV detector set at a wavelength between 210 and 254 nm. Commercial batches of this compound are generally required to meet a purity threshold of 98% or higher as determined by this method. biocrick.com Method validation for such HPLC assays includes establishing parameters for linearity, recovery, and the limit of detection to ensure accuracy and reproducibility. For instance, validated methods demonstrate high linearity (R² > 0.999) and recovery rates between 98-102%.

Cross-Referencing Spectral Data with Biological Assay Results

A crucial step in drug discovery and phytochemical research is linking a compound's confirmed structure to its biological function. This is achieved by cross-referencing the analytical data with results from bioassays. After this compound was isolated from natural sources like Akebia trifoliata and its structure was unequivocally confirmed by spectroscopic methods, its biological activities were evaluated. researchgate.netchemfaces.com

Research has shown that the spectroscopically-identified this compound exhibits significant biological activities, including:

α-Glucosidase Inhibition: It has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. This activity suggests its potential as a therapeutic agent for managing type 2 diabetes. chemfaces.comnih.gov

Cytotoxicity: The compound has demonstrated in vitro growth inhibitory activity against human tumor cell lines, specifically A549 (lung carcinoma) and HeLa (cervical cancer) cells. researchgate.netchemfaces.com

Alzheimer's Disease Research: Studies have found that this compound can interfere with the interaction between presenilin-1 (PS1) and β-site APP-cleaving enzyme 1 (BACE1). chemfaces.com This interference reduces the production of amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease. chemfaces.com

Antimicrobial Activity: The compound has shown bacteriostatic activity against several Gram-positive bacteria. researchgate.net

These findings directly link the defined chemical structure of this compound to specific, measurable biological effects, thereby validating its potential as a pharmacologically active agent. chemfaces.com

Future Research Directions and Translational Perspectives for 3alpha Akebonoic Acid

As a naturally occurring triterpenoid (B12794562), 3alpha-Akebonoic acid has emerged as a compound of significant scientific interest due to its notable biological activities. Isolated from sources such as the fruit peels of Akebia trifoliata, this 30-noroleanane triterpenoid presents a promising scaffold for therapeutic development. However, realizing its full translational potential necessitates a concerted research effort to address existing knowledge gaps and to innovate upon its natural structure and production. The following sections outline key future research directions aimed at deepening our understanding and enhancing the utility of this compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and characterizing 3alpha-Akebonoic acid from natural sources?

- Methodological Answer : Isolation typically involves chromatographic techniques (e.g., column chromatography) followed by spectroscopic characterization. For example, this compound (compound 5) was isolated from Akebia trifoliata fruit peels using solvent extraction and silica gel chromatography, with structural confirmation via NMR and mass spectrometry . Researchers should validate purity using HPLC and compare spectral data with existing databases to ensure accuracy.

Q. What in vitro bioactivity profiles have been established for this compound?

- Methodological Answer : Standardized assays include antimicrobial testing (e.g., MIC against Staphylococcus aureus and MRSA) and enzymatic inhibition (e.g., α-glucosidase inhibition). In one study, this compound showed potent activity against MRSA (MIC = 25 µg/mL) and α-glucosidase (IC50 = 0.035–0.367 mM), outperforming acarbose (IC50 = 0.409 mM) . Researchers should use positive controls (e.g., kanamycin for antimicrobial assays) and replicate experiments across multiple cell lines to confirm specificity.

Advanced Research Questions

Q. How can researchers resolve contradictions in antimicrobial activity data between Gram-positive and Gram-negative bacteria for this compound?

- Methodological Answer : Discrepancies may arise from differences in bacterial membrane structure (e.g., outer membrane permeability in Gram-negative strains). To address this, researchers should:

- Conduct time-kill assays to assess dynamic bactericidal effects.

- Use lipopolysaccharide (LPS)-sensitized strains or membrane-disrupting adjuvants to enhance compound uptake in Gram-negative bacteria .

- Validate findings using standardized protocols (e.g., CLSI guidelines) to ensure reproducibility .

Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : SAR studies require systematic modification of functional groups (e.g., hydroxylation at C-2/C-3) and comparative bioactivity testing. For example:

- Synthesize analogs via semi-synthetic approaches (e.g., acetylation, oxidation) and evaluate their α-glucosidase inhibition.

- Use computational tools (e.g., molecular docking) to predict binding affinities with target enzymes like α-glucosidase .

- Cross-reference spectral data (NMR, IR) with bioassay results to identify critical pharmacophores .

Q. How can multi-omics approaches be integrated to study the biosynthesis of this compound in plant sources?

- Methodological Answer :

- Transcriptomics : Identify upregulated genes in Akebia trifoliata under stress conditions to pinpoint biosynthetic pathways.

- Metabolomics : Use LC-MS/MS to profile intermediates in triterpenoid biosynthesis.

- Proteomics : Characterize enzymes (e.g., cytochrome P450s) involved in oxidation steps.

- Integrate data with phylogenetic analysis to compare biosynthetic routes across related species .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing dose-response data in α-glucosidase inhibition assays?

- Methodological Answer :

- Calculate IC50 values using nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism).

- Apply ANOVA for inter-group comparisons and assess significance (p < 0.05) with Tukey’s post-hoc test.

- Report confidence intervals (95%) and validate assumptions of normality using Shapiro-Wilk tests .

Q. How should researchers design experiments to ensure reproducibility in isolating this compound?

- Methodological Answer :

- Document extraction parameters (e.g., solvent polarity, temperature, extraction time) in detail.

- Use internal standards (e.g., oleanolic acid) during HPLC quantification to correct for batch variability.

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing spectral data .

Data Contradiction and Validation

Q. What steps can mitigate conflicting results in bioactivity studies of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.